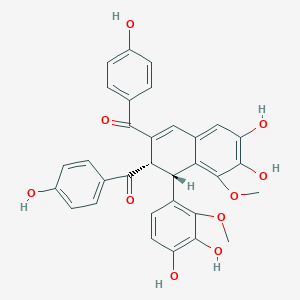
Licobichalcone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Licobichalcone is a natural product found in Glycyrrhiza uralensis with data available.
Aplicaciones Científicas De Investigación
1. Identification and Isolation
Licobichalcone, a novel biflavonoid, has been isolated from the roots of Glycyrrhiza uralensis, revealing its unique chemical structure through spectroscopic evidence (Bai et al., 2003).
2. Immunomodulatory Effects
Research demonstrates that licochalcone A (LicoA) exhibits immunomodulatory effects, impacting the production of various cytokines and inflammatory mediators in experimental models of autoimmune diseases (Fontes et al., 2014).
3. Anti-Inflammatory Activity
Synthesis of licochalcone analogues has shown potential for increased anti-inflammatory activity. These derivatives have been compared for their ability to suppress nitric oxide production, indicating a range of therapeutic potentials (Kim et al., 2014).
4. Role in Alleviating Colitis
Licochalcone A has been found effective in alleviating symptoms of dextran sulphate sodium-induced ulcerative colitis in mice. This effect is linked to the modulation of NF-κB and Nrf2 pathways, which are crucial in inflammatory responses (Liu et al., 2018).
5. Glucose Tolerance and Chronic Inflammation
Licochalcone F has been studied for its role in alleviating glucose tolerance and chronic inflammation in diet-induced obese mice, suggesting its potential use in managing type 2 diabetes and obesity-related inflammation (Bak et al., 2016).
6. Anti-Inflammatory Efficacy in Skin Care
Clinical trials have shown that Licochalcone A, with its anti-inflammatory properties, can be beneficial in skin care, especially for sensitive or irritated skin, indicating its therapeutic potential in dermatology (Kolbe et al., 2006).
7. Antioxidative Properties
Studies on Licochalcone A highlight its antioxidative properties, demonstrating its protective role against oxidative stress in various cell models. This is linked to the modulation of the Nrf2 pathway, crucial for cellular defense mechanisms (Lv et al., 2015).
8. Anti-Inflammatory Properties in Ocular Inflammation
Research has explored the development of nanoparticles incorporating Licochalcone-A for treating ocular inflammation, focusing on enhancing its solubility and bioavailability (Galindo et al., 2022).
Propiedades
Fórmula molecular |
C32H26O10 |
|---|---|
Peso molecular |
570.5 g/mol |
Nombre IUPAC |
[(1S,2S)-1-(3,4-dihydroxy-2-methoxyphenyl)-6,7-dihydroxy-3-(4-hydroxybenzoyl)-8-methoxy-1,2-dihydronaphthalen-2-yl]-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C32H26O10/c1-41-31-20(11-12-22(35)29(31)39)25-24-17(14-23(36)30(40)32(24)42-2)13-21(27(37)15-3-7-18(33)8-4-15)26(25)28(38)16-5-9-19(34)10-6-16/h3-14,25-26,33-36,39-40H,1-2H3/t25-,26+/m0/s1 |
Clave InChI |
WJSPTHUPUYBNNI-IZZNHLLZSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1O)O)[C@@H]2[C@@H](C(=CC3=CC(=C(C(=C23)OC)O)O)C(=O)C4=CC=C(C=C4)O)C(=O)C5=CC=C(C=C5)O |
SMILES |
COC1=C(C=CC(=C1O)O)C2C(C(=CC3=CC(=C(C(=C23)OC)O)O)C(=O)C4=CC=C(C=C4)O)C(=O)C5=CC=C(C=C5)O |
SMILES canónico |
COC1=C(C=CC(=C1O)O)C2C(C(=CC3=CC(=C(C(=C23)OC)O)O)C(=O)C4=CC=C(C=C4)O)C(=O)C5=CC=C(C=C5)O |
Sinónimos |
licobichalcone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Aminobenzoyl)-3-[4-(5-bromopyrimidin-2-ylsulfanyl)phenyl]urea](/img/structure/B1246177.png)
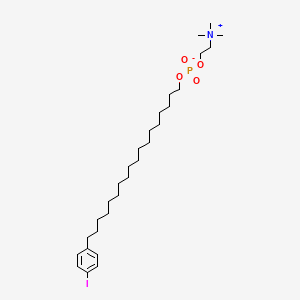
![2-[4-(4-{[Benzyl(3-methanesulfonamido-2-methylphenyl)amino]methyl}phenoxy)phenoxy]acetic acid](/img/structure/B1246180.png)
![(2R,3R,4S)-2-({[(1S)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol](/img/structure/B1246181.png)

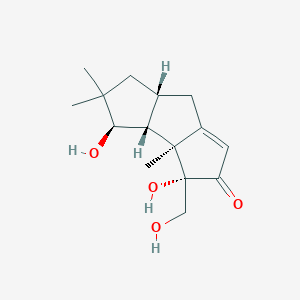

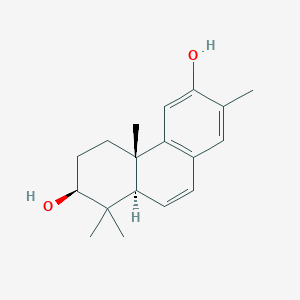
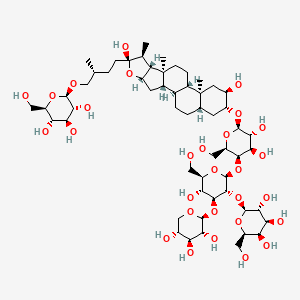

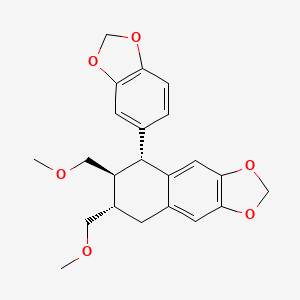
![4-[[(6aS)-2-methoxy-11-oxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]-N-[2-[(1R,12S)-3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl]-1H-indol-5-yl]butanamide](/img/structure/B1246195.png)


